molecular formula C12H20N2O4 B6965686 2-(3-ethoxy-2-hydroxypropyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

2-(3-ethoxy-2-hydroxypropyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

Cat. No.: B6965686
M. Wt: 256.30 g/mol
InChI Key: KNZGUEJOBDIJGO-UHFFFAOYSA-N
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Description

2-(3-ethoxy-2-hydroxypropyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione is a heterocyclic compound that features an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-2-hydroxypropyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and subsequent functional group modifications . Reaction conditions often involve the use of solvents like methanol or acetonitrile and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxy-2-hydroxypropyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-ethoxy-2-hydroxypropyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-2-hydroxypropyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-a]pyridine derivatives, such as:

Uniqueness

What sets 2-(3-ethoxy-2-hydroxypropyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

2-(3-ethoxy-2-hydroxypropyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-2-18-8-9(15)7-14-11(16)10-5-3-4-6-13(10)12(14)17/h9-10,15H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZGUEJOBDIJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CN1C(=O)C2CCCCN2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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